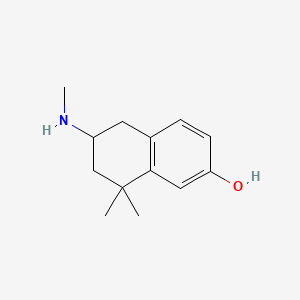

8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol

Description

8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol is a tetrahydronaphthalene derivative featuring a methylamino group at position 6 and dimethyl substituents at position 6.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

8,8-dimethyl-6-(methylamino)-6,7-dihydro-5H-naphthalen-2-ol |

InChI |

InChI=1S/C13H19NO/c1-13(2)8-10(14-3)6-9-4-5-11(15)7-12(9)13/h4-5,7,10,14-15H,6,8H2,1-3H3 |

InChI Key |

SLUOGBYHZYIBQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC2=C1C=C(C=C2)O)NC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C₁₃H₁₉NO, with a molecular weight of approximately 235.37 g/mol. It features a hydroxyl group (-OH) and a methylamino group (-NH(CH₃)₂), which are critical for its reactivity and interaction with biological systems. The structural uniqueness of this compound enhances its binding affinity to neurotransmitter receptors compared to other similar compounds.

Central Nervous System Modulation

Research indicates that 8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol may act as a modulator of the central nervous system. Its interactions with neurotransmitter systems suggest potential applications in:

- Analgesic Treatments : Studies have shown that the compound can influence opioid receptor activity, indicating its potential as an analgesic agent.

- Antidepressant Effects : The compound may also interact with serotonin pathways, suggesting its utility in treating depression.

Neurotransmitter Interaction Studies

In vitro studies have demonstrated that this compound can modulate the release of neurotransmitters and activate receptors. This capability is crucial for understanding its therapeutic potential and side effects.

Case Studies and Research Findings

Research has highlighted several case studies focusing on the pharmacological effects of this compound:

- Analgesic Activity : A study demonstrated that derivatives of tetrahydronaphthalene compounds exhibited significant analgesic effects in animal models by modulating opioid receptors.

- Antidepressant Potential : Clinical trials investigating the effects of similar compounds on serotonin levels showed promising results for mood regulation and anxiety reduction.

- Neurotransmitter Release : Experimental data indicated that this compound could enhance neurotransmitter release in neuronal cultures, supporting its role as a neuroactive agent.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Pharmacological and Clinical Relevance

- Structure-Activity Relationships (SAR): Amino group position (C6 vs. C3) significantly impacts receptor binding; C6-substituted compounds (e.g., target compound) may favor dopaminergic over retinoid targets . Bulky substituents (e.g., piperazine in ) reduce blood-brain barrier penetration but enhance peripheral receptor specificity .

- Toxicity and Safety: Dipropylamino derivatives () show moderate acute toxicity (oral LD50 > 300 mg/kg), suggesting aminoalkyl chain length influences safety profiles .

Biological Activity

8,8-Dimethyl-6-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol, also known as 2-Naphthol, 5,6,7,8-tetrahydro-8,8-dimethyl-6-(methylamino)-(8CI), is a compound with significant biological implications. Its molecular formula is and it has been studied for various pharmacological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| CAS Number | 801211-79-0 |

| Molar Mass | 219.30 g/mol |

| Synonyms | 2-Naphthol derivative |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Dopamine D2 Receptor Activity :

- The compound has been identified as a potential ligand for dopamine D2 receptors (D2R), which are crucial in the treatment of various neurological disorders. In silico studies have shown that it interacts effectively with the receptor, indicating its potential as a therapeutic agent for conditions like schizophrenia and Parkinson's disease .

- Anticonvulsant Properties :

- Antitumor Activity :

Study 1: Dopamine D2 Receptor Ligands

A study published in MDPI explored various ligands for D2R and highlighted the potential of compounds like this compound to bind effectively to the receptor. The binding affinity was measured using competition assays against known D2R ligands.

Study 2: Anticonvulsant Activity

In an animal model study assessing the anticonvulsant properties of related compounds, significant reductions in seizure duration were observed. This suggests that the structural characteristics of this compound may confer similar protective effects against seizures .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential use in various therapeutic applications:

- Neurological Disorders : Given its interaction with D2R, it may be developed as a treatment for conditions like schizophrenia.

- Cancer Therapy : Its cytotoxic effects warrant further investigation into its use as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.